molecular formula C13H13N3O2 B14279045 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one CAS No. 141235-97-4

2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one

Cat. No.: B14279045
CAS No.: 141235-97-4
M. Wt: 243.26 g/mol
InChI Key: XLRAHNSRLYCABY-UHFFFAOYSA-N
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Description

2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It is a member of the quinazolinone family, which is recognized for its pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, avoiding the use of metal catalysts and harsh oxidants.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different substituted quinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which have significant pharmacological properties .

Scientific Research Applications

2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

141235-97-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-ethyl-3-(2-oxopropylideneamino)quinazolin-4-one

InChI

InChI=1S/C13H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)13(18)16(12)14-8-9(2)17/h4-8H,3H2,1-2H3

InChI Key

XLRAHNSRLYCABY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N=CC(=O)C

Origin of Product

United States

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